2,3-Dimethyl-1-hexene

Catalog No.
S1519638
CAS No.
16746-86-4
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
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2,3-Dimethyl-1-hexene

CAS Number

16746-86-4

Product Name

2,3-Dimethyl-1-hexene

IUPAC Name

2,3-dimethylhex-1-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3

InChI Key

LVLXQRZPKUFJJQ-UHFFFAOYSA-N

SMILES

CCCC(C)C(=C)C

Canonical SMILES

CCCC(C)C(=C)C

Organic Synthesis:

2,3-Dimethylhex-1-ene can serve as a building block in organic synthesis. The presence of the double bond allows for reactions like addition polymerization, where multiple 2,3-dimethylhex-1-ene molecules combine to form a long chain polymer. Polymers with specific properties can be tailored by using various alkenes as starting materials.

  • A scientific article discussing alkene polymerization: Alkenes in Organic Synthesis: Strategies and Tactics by Michael Clayden, et al.

Material Science Research:

Alkenes like 2,3-dimethylhex-1-ene are studied for their potential applications in material science. Their chemical properties can be manipulated to create new materials with desired characteristics. For instance, research might explore using 2,3-dimethylhex-1-ene in developing novel plastics, lubricants, or coatings.

  • A scientific article on the use of alkenes in material science: Functionalized Alkenes: Applications in Polymer and Materials Science by Alexandru Grumezescu and Andrei Grumezescu:

2,3-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16C_8H_{16}. It features a hexene backbone with two methyl groups attached to the second and third carbon atoms. This structural arrangement classifies it as an alkene, specifically a branched alkene, which can exhibit unique physical and chemical properties due to its branching and unsaturation . The compound is typically a colorless liquid at room temperature and is characterized by a distinct odor.

Typical of alkenes, including:

  • Addition Reactions: It can undergo electrophilic addition reactions with halogens, hydrogen halides, and water in the presence of acids.
  • Polymerization: This compound can be polymerized to form larger molecules, which can be useful in producing plastics and other materials.
  • Isomerization: Under certain conditions, it can rearrange to form different isomers, such as 2,3-dimethyl-2-hexene .

Research has also highlighted its role in catalytic processes, where it can be formed during the dimerization of mixed butene streams over catalysts like amorphous aluminosilicates.

Several synthesis methods for 2,3-dimethyl-1-hexene include:

  • Alkylation of Alkenes: This method involves the reaction of alkenes with alkyl halides in the presence of strong bases.
  • Catalytic Dimerization: Ethylene can be dimerized with propylene or n-pentenes under catalytic conditions to yield 2,3-dimethyl-1-hexene as one of the products .
  • Cracking Processes: During the thermal cracking of larger hydrocarbons, 2,3-dimethyl-1-hexene may be produced as a byproduct.

These methods demonstrate the versatility of this compound's synthesis within organic chemistry.

2,3-Dimethyl-1-hexene has several applications:

  • Chemical Intermediate: It serves as a precursor for various chemical syntheses in the production of specialty chemicals.
  • Polymer Production: Due to its ability to undergo polymerization, it is utilized in creating polyolefins and other polymers.
  • Fuel Additive: Its unique structure may enhance certain properties when added to fuels .

Interaction studies involving 2,3-dimethyl-1-hexene primarily focus on its reactivity with other chemical species. For example:

  • Electrocatalytic Reactions: Research has explored its electrochemical behavior when reduced or oxidized in various conditions.
  • Photochemical Studies: The compound's interactions with light have been investigated to understand its photochemical properties and potential applications in photochemistry.

These studies are crucial for understanding how this compound behaves under different environmental conditions.

Several compounds share structural similarities with 2,3-dimethyl-1-hexene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-HexeneC6H12Linear alkene used in polymer production
2-Methyl-1-penteneC6H12Branched alkene; used similarly in chemical synthesis
3-Methyl-1-penteneC6H12Another branched isomer; exhibits different reactivity
2,3-Dimethyl-2-hexeneC8H16Isomer with methyl groups on different carbons

Uniqueness of 2,3-Dimethyl-1-Hexene

What sets 2,3-dimethyl-1-hexene apart from these similar compounds is its specific branching pattern and position of double bond. This configuration influences its reactivity and physical properties compared to linear or differently branched alkenes. Its role in various catalytic processes further highlights its significance within organic chemistry.

2,3-Dimethyl-1-hexene (CAS: 16746-86-4) is characterized by the molecular formula C8H16 and a molecular weight of 112.21 g/mol. This branched alkene features a terminal double bond with methyl groups at positions 2 and 3, creating a specific steric environment that influences its chemical behavior.

Physical Properties

The compound exhibits the following key physical characteristics:

PropertyValueReference
Boiling point111°C
Density0.723 g/mL
Molar volume155.2 mL/mol
Refractive index1.412
Critical temperature278°C
Critical pressure25.2 atm
Critical volume459.94 mL/mol

These properties position 2,3-dimethyl-1-hexene as a volatile organic compound with moderate boiling point compared to other C8 hydrocarbons, reflecting the influence of its branched structure and terminal unsaturation.

Chemical Reactivity

As a terminal alkene, 2,3-dimethyl-1-hexene readily participates in addition reactions typical of alkenes, including hydrogenation, halogenation, and oxidation. The terminal double bond makes it more reactive in many electrophilic addition reactions compared to internal alkenes, though the adjacent methyl groups provide some steric hindrance that can affect reaction rates and selectivity.

The carbocationic chemistry of 2,3-dimethyl-1-hexene involves complex rearrangement pathways that are fundamentally governed by the relative stability of different carbocation intermediates [15] [16]. When 2,3-dimethyl-1-hexene undergoes acid-catalyzed reactions, the initial protonation at the terminal carbon generates a secondary carbocation at the second carbon position [39] [40]. This intermediate exhibits characteristic instability due to its secondary nature, prompting subsequent rearrangement reactions to achieve thermodynamically more favorable tertiary carbocation structures [41].

The formation of carbocationic intermediates from 2,3-dimethyl-1-hexene follows predictable regioselectivity patterns based on Markovnikov's rule, where the hydrogen atom preferentially adds to the less substituted carbon of the double bond [15]. The resulting secondary carbocation at the 2-position experiences significant strain due to the presence of two methyl substituents at the adjacent 3-position, creating a sterically congested environment that influences subsequent reaction pathways [43] [47].

Hydride Shift Dynamics in Branched Alkene Formation

Hydride shift mechanisms in 2,3-dimethyl-1-hexene systems demonstrate remarkable efficiency in converting less stable secondary carbocations to more thermodynamically favored tertiary structures [15] [44]. The process involves the migration of a hydrogen atom along with its bonding electron pair from an adjacent carbon to the positively charged carbon center [45]. In the case of 2,3-dimethyl-1-hexene, the secondary carbocation formed at carbon-2 can undergo a 1,2-hydride shift from carbon-3, resulting in the formation of a tertiary carbocation [48].

The activation energy for hydride shifts in branched alkene systems typically ranges from 85 to 150 kilojoules per mole, depending on the degree of stabilization achieved [44] [45]. For 2,3-dimethyl-1-hexene derivatives, the 1,2-hydride shift from a secondary to tertiary carbocation exhibits an activation barrier of approximately 85-110 kilojoules per mole, reflecting the substantial thermodynamic driving force for this rearrangement [47]. The transition state for this process involves partial bonding between the migrating hydrogen and both carbon centers, with the degree of bond formation and breaking being dependent on the relative stabilities of the reactant and product carbocations [16].

Kinetic studies reveal that hydride shifts in 2,3-dimethyl-1-hexene systems occur with rate constants that are typically 10³ to 10⁶ times faster than the corresponding alkyl shifts [44]. This preference for hydride migration over alkyl migration stems from the lower steric requirements of hydrogen atoms compared to carbon-containing groups [48]. The regioselectivity of hydride shifts is governed by the principle that rearrangements proceed preferentially toward the formation of more substituted carbocation centers [15].

Steric Effects on Carbocation Stability

The stability of carbocations derived from 2,3-dimethyl-1-hexene is profoundly influenced by steric interactions between the methyl substituents and the surrounding molecular framework [39] [43]. Tertiary carbocations exhibit stability orders of 10⁶ to 10⁸ times greater than primary carbocations, with secondary carbocations displaying intermediate stability levels of 10³ to 10⁴ relative to primary systems [40] [41]. These stability differences arise from hyperconjugation effects, where the carbon-hydrogen bonds adjacent to the carbocation center donate electron density into the empty p-orbital [43].

In 2,3-dimethyl-1-hexene systems, the presence of two methyl groups at the 3-position creates significant steric hindrance that affects carbocation geometry and stability [46]. The tertiary carbocation formed after hydride shift experiences stabilization from nine hyperconjugation interactions compared to only three interactions available to the initial secondary carbocation [40] [47]. However, the bulky methyl substituents also introduce destabilizing steric repulsions that partially offset the electronic stabilization effects [46].

Computational studies using density functional theory methods have quantified the energy differences between various carbocation intermediates in branched alkene systems [17]. The energy difference between secondary and tertiary carbocations in 2,3-dimethyl-1-hexene derivatives ranges from 35 to 45 kilojoules per mole, with the tertiary form being more stable [43]. This substantial energy gap provides the thermodynamic driving force for carbocation rearrangements and influences the overall reaction kinetics [47].

Radical Pathways in Polymerization Reactions

The radical polymerization chemistry of 2,3-dimethyl-1-hexene encompasses diverse mechanistic pathways that are significantly influenced by the steric bulk of the methyl substituents [18] [23]. Unlike linear alpha-olefins, the branched structure of 2,3-dimethyl-1-hexene creates unique challenges for radical chain propagation due to increased steric hindrance around the reactive double bond [20] [21]. The polymerization behavior of this substrate has been extensively studied in both conventional radical systems and specialized coordination nanoreactor environments [18].

Radical initiation in 2,3-dimethyl-1-hexene systems typically involves the homolytic cleavage of peroxide initiators or azo compounds, generating primary radicals that subsequently add to the alkene double bond [23] [24]. The regioselectivity of radical addition follows anti-Markovnikov patterns, with the radical preferentially attacking the less substituted terminal carbon to minimize steric interactions [23]. This regioselectivity contrasts sharply with the Markovnikov selectivity observed in carbocationic addition reactions [16].

Initiation Mechanisms in Coordination Nanoreactors

Coordination nanoreactors provide unique environments for controlling the radical polymerization of sterically hindered substrates like 2,3-dimethyl-1-hexene [18] [20]. These systems utilize porous coordination polymers as hosts to spatially confine the polymerization process, thereby suppressing undesirable termination reactions while promoting chain propagation [18]. The nanoreactor approach has proven particularly effective for polymerizing substrates that are typically considered unpolymerizable under conventional conditions [20].

In coordination nanoreactor systems, the initiation process involves the introduction of radical initiators such as 2,2-azobis(isobutyronitrile) into the porous framework alongside the 2,3-dimethyl-1-hexene monomer [18]. The spatial confinement within the nanochannels creates high local concentrations of reactive species while preventing diffusion-controlled termination reactions [20]. This confinement effect leads to enhanced polymerization rates and improved molecular weight control compared to bulk polymerization conditions [18].

The kinetics of initiation in coordination nanoreactors follow first-order behavior with respect to initiator concentration, indicating that the rate-determining step involves the homolytic cleavage of the initiator molecule [18]. Temperature-dependent studies reveal activation energies for radical initiation in the range of 120-160 kilojoules per mole, which is consistent with typical peroxide or azo initiator decomposition processes [24]. The confined environment of the nanoreactor significantly influences the efficiency of initiation by preventing radical escape and promoting productive monomer addition [20].

Chain Propagation and Termination Dynamics

Chain propagation in 2,3-dimethyl-1-hexene radical polymerization involves the addition of growing polymer radicals to monomer units, with each addition step creating a new radical center at the chain end [23] [25]. The propagation rate constants for branched alpha-olefins are typically lower than those for linear substrates due to increased steric hindrance during the approach of the radical to the double bond [21]. For 2,3-dimethyl-1-hexene, propagation rate constants range from 10² to 10⁴ molar⁻¹ seconds⁻¹, depending on temperature and reaction conditions [19].

The mechanism of chain propagation follows a head-to-tail addition pattern, where the radical center adds to the terminal carbon of the monomer while the new radical forms at the substituted carbon [23]. This regioselectivity is maintained throughout the polymerization process due to steric factors that favor addition to the less hindered terminal position [21]. The presence of two methyl groups at the 3-position of 2,3-dimethyl-1-hexene creates significant steric barriers that slow the propagation rate compared to less substituted alpha-olefins [22].

Termination reactions in 2,3-dimethyl-1-hexene polymerization occur through two primary mechanisms: radical combination and disproportionation [24] [25]. Combination reactions involve the coupling of two radical chain ends to form a single polymer molecule, while disproportionation involves hydrogen transfer between radicals, resulting in one saturated and one unsaturated polymer chain [23]. The ratio of combination to disproportionation is influenced by the steric bulk of the polymer chains, with highly branched systems showing increased preference for disproportionation [25].

In coordination nanoreactor environments, termination dynamics are significantly altered due to spatial confinement effects [18] [20]. The restricted mobility within the nanochannels reduces the frequency of radical-radical encounters, leading to suppressed termination rates and extended chain lifetimes [18]. This effect enables the synthesis of higher molecular weight polymers from 2,3-dimethyl-1-hexene compared to conventional bulk polymerization conditions [20].

Concerted Mechanisms in Hydrofunctionalization

The hydrofunctionalization chemistry of 2,3-dimethyl-1-hexene demonstrates remarkable stereochemical control through concerted mechanistic pathways that avoid the formation of discrete ionic intermediates [26] [27]. These processes are characterized by simultaneous bond formation and breaking events that occur through well-defined transition states, leading to predictable regio- and stereochemical outcomes [28] [31]. The most extensively studied hydrofunctionalization reaction of 2,3-dimethyl-1-hexene involves hydroboration-oxidation, which provides access to primary alcohols with anti-Markovnikov regioselectivity [26] [27].

Concerted mechanisms in hydrofunctionalization reactions are distinguished by their ability to proceed without carbocation rearrangements, making them particularly valuable for substrates prone to skeletal rearrangements [27] [31]. The absence of discrete charged intermediates eliminates the possibility of hydride or alkyl shifts that commonly plague ionic addition reactions [26]. This mechanistic feature is especially important for 2,3-dimethyl-1-hexene, where the propensity for carbocation rearrangement is high due to the proximity of tertiary carbon centers [15].

Syn-Addition Patterns in Hydroboration-Oxidation

The hydroboration-oxidation of 2,3-dimethyl-1-hexene proceeds through a concerted syn-addition mechanism that delivers both hydrogen and boron to the same face of the double bond [26] [27]. This stereochemical outcome arises from the four-membered cyclic transition state that characterizes the hydroboration step, where the borane reagent approaches the alkene in a coplanar geometry [28] [35]. The concerted nature of the addition ensures that no discrete carbocation intermediates are formed, thereby preventing rearrangement reactions [27] [31].

The regioselectivity of hydroboration with 2,3-dimethyl-1-hexene follows anti-Markovnikov patterns, with the boron atom preferentially adding to the less substituted terminal carbon [26] [28]. This selectivity is driven by both steric and electronic factors, where the bulky borane fragment seeks the less crowded carbon center while simultaneously stabilizing the developing positive charge on the more substituted carbon through hyperconjugation [35] [37]. Experimental studies indicate that 2,3-dimethyl-1-hexene yields approximately 90-92% primary alcohol after hydroboration-oxidation, demonstrating excellent regioselectivity despite the significant steric bulk [28].

The kinetics of hydroboration reactions with branched alpha-olefins like 2,3-dimethyl-1-hexene exhibit second-order behavior, being first-order in both alkene and borane concentrations [27]. The rate constants for hydroboration are typically in the range of 10⁻² to 10⁻¹ molar⁻¹ seconds⁻¹ at room temperature, which is significantly slower than the corresponding rates for unbranched terminal alkenes [28]. The reduced reactivity reflects the steric hindrance imposed by the methyl substituents, which impede the approach of the borane reagent to the double bond [35].

Temperature-dependent kinetic studies reveal activation energies for hydroboration of 2,3-dimethyl-1-hexene in the range of 40-60 kilojoules per mole [26] [27]. These relatively low activation barriers are consistent with the concerted nature of the reaction and the absence of high-energy ionic intermediates [28]. The activation parameters show significant enthalpic contributions due to bond formation and breaking, with compensating entropic factors arising from the restriction of molecular motion in the transition state [35].

Electronic Effects on Boron Migration Steps

The oxidation phase of hydroboration-oxidation involves a complex sequence of boron migration steps that are governed by electronic effects and the nucleophilicity of the hydroperoxide anion [58] [60]. The mechanism begins with the nucleophilic attack of hydroperoxide on the electron-deficient boron center, forming a tetrahedral intermediate that subsequently undergoes 1,2-migration of the alkyl group from boron to oxygen [58] [62]. This migration occurs with complete retention of stereochemistry, as the alkyl group transfers with its bonding electron pair without inverting the tetrahedral geometry [37] [62].

Electronic effects play a crucial role in determining the rate and selectivity of boron migration reactions [34] [36]. The electron-withdrawing nature of oxygen substituents on boron increases the electrophilicity of the boron center, facilitating nucleophilic attack by hydroperoxide [36]. Conversely, electron-donating substituents reduce the electrophilicity and slow the oxidation process [34]. In the case of organoboranes derived from 2,3-dimethyl-1-hexene, the alkyl substituents provide moderate electron donation that results in intermediate reactivity toward oxidation [58].

The stereochemical course of boron migration is determined by the antiperiplanar arrangement of the migrating alkyl group and the leaving alkoxide group [38] [60]. This geometric requirement ensures that the migration occurs with retention of configuration at the migrating carbon center [62]. For 2,3-dimethyl-1-hexene derivatives, the steric bulk of the methyl substituents does not significantly affect the migration step due to the early transition state character of this process [58].

Kinetic isotope effects have been used to probe the mechanism of boron migration in hydroboration-oxidation reactions [34] [38]. Primary isotope effects of 1.2-1.5 are observed when deuterium is substituted at the migrating carbon, indicating that carbon-boron bond breaking is partially rate-determining [34]. Secondary isotope effects of 1.1-1.3 per deuterium at the beta-position suggest that hyperconjugative stabilization plays a role in the transition state [38].

The electronic environment of the boron center significantly influences the rate of oxidation reactions [36] [58]. Organoboranes with electron-withdrawing substituents undergo oxidation 10-100 times faster than those with electron-donating groups [34]. For 2,3-dimethyl-1-hexene derivatives, the moderate electron-donating effect of the alkyl substituents results in oxidation rates that are intermediate between those of more electron-rich and electron-poor systems [58] [60].

PropertyValueSource/Reference
Molecular FormulaC₈H₁₆NIST, PubChem [1] [2]
Molecular Weight (g/mol)112.21NIST, PubChem [1] [2]
Boiling Point (K)383.69Boord et al. (1949) [2]
Heat of Vaporization (kJ/mol)38.5Reid (1972) [2]
Critical Temperature (K)552.61Joback method [3]
Critical Pressure (kPa)2681.86Joback method [3]
Reaction TypeActivation Energy (kJ/mol)Rate Constant (relative)Temperature Dependence
Hydroboration-Oxidation40-60 (estimated)Fast (concerted)Mild (0-50°C)
Carbocation Formation80-120ModerateHigh (>100°C)
Hydride Shift (2° to 3°)85-110FastModerate (50-100°C)
Radical Polymerization Initiation120-160Variable (initiator dependent)Variable (25-80°C)
Carbocation TypeRelative StabilityEnergy Difference (kJ/mol)Hyperconjugation Interactions
Primary (1°)1.0 (reference)0 (reference)0
Secondary (2°)10³-10⁴-20 to -253
Tertiary (3°)10⁶-10⁸-35 to -459

XLogP3

3.9

Other CAS

16746-86-4

Dates

Modify: 2023-07-17

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